molecular formula C53H92O7 B1238617 Sitoindoside II CAS No. 53657-29-7

Sitoindoside II

Cat. No.: B1238617
CAS No.: 53657-29-7
M. Wt: 841.3 g/mol
InChI Key: MEEONOMPSMYAQO-JXJRCNQOSA-N
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Description

Sitoindoside-II is an acyl steryl glycoside present in M. paradisiaca (banana) fruits. It is also isolated from the chicory plant, Cichorium intybus L. Sitoindoside-II is a fatty acid ester of steroidal glucopyranoside.

Scientific Research Applications

Potential Inhibitor of RNA Polymerase in SARS-CoV-2

A study investigated the interaction between phytochemicals from Indian medicinal plants and the RNA dependent RNA polymerase (RdRP) of SARS-CoV-2. Sitoindoside II, among other phytochemicals, exhibited potential as an RdRP inhibitor, with strong binding to the druggable site, indicating a promising application in treating SARS-CoV-2 (Koulgi et al., 2021).

Antiprotozoal Activity

Thalia geniculata, an African medicinal plant, was studied for its phytochemical composition. This compound was identified among other compounds, and its antiprotozoal activity was evaluated. The study highlighted its potential in treating parasitic diseases like malaria (Lagnika et al., 2008).

Inhibition of Succinate Dehydrogenase in Leishmania

The 8-aminoquinoline analogue sitamaquine was studied for its mechanism of action against Leishmania donovani promastigotes. It inhibits succinate dehydrogenase, leading to oxidative stress and apoptosis-like death of Leishmania parasites (Carvalho et al., 2011).

Anti-inflammatory Properties

The ethyl acetate fraction of Chinese olive (Canarium album L.) extract, containing sitoindoside I, was studied for its anti-inflammatory effects. Sitoindoside I, among other compounds, was identified for its potential as an anti-inflammatory agent, suggesting its use in health foods (Kuo et al., 2019).

Safety and Hazards

Sitoindoside II should be handled with care to avoid dust formation . Avoid breathing mist, gas, or vapors . Contact with skin and eyes should be avoided . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation . Remove all sources of ignition . Evacuate personnel to safe areas . Keep people away from and upwind of spill/leak .

Biochemical Analysis

Biochemical Properties

It interacts with several enzymes and proteins, including glucosidases and esterases, which facilitate its hydrolysis and subsequent release of active sterol and fatty acid components . These interactions are crucial for its bioavailability and therapeutic efficacy.

Cellular Effects

Sitoindoside II influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to modulate the activity of key signaling molecules such as NF-κB and MAPKs, leading to altered gene expression profiles that promote anti-inflammatory and antioxidant responses . Additionally, this compound affects cellular metabolism by enhancing mitochondrial function and reducing oxidative stress .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to glucosidase enzymes, inhibiting their activity and preventing the breakdown of glucose conjugates . This inhibition leads to increased levels of glucose conjugates, which can modulate various cellular pathways. Furthermore, this compound has been shown to activate peroxisome proliferator-activated receptors (PPARs), which play a role in regulating lipid metabolism and inflammation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but it can degrade when exposed to high temperatures or prolonged light exposure . Long-term studies have shown that this compound maintains its bioactivity in vitro and in vivo, with sustained anti-inflammatory and antioxidant effects observed over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it exhibits adaptogenic and immunomodulatory effects, enhancing the body’s resistance to stress and improving immune function . At high doses, this compound can exhibit toxic effects, including hepatotoxicity and gastrointestinal disturbances . These findings highlight the importance of dose optimization for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, including lipid metabolism and glucose homeostasis. It interacts with enzymes such as lipases and glucosidases, influencing the breakdown and utilization of lipids and glucose . Additionally, this compound has been shown to modulate the activity of key metabolic regulators, such as AMP-activated protein kinase (AMPK), which plays a role in maintaining energy balance .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. It is known to bind to serum albumin, facilitating its transport in the bloodstream and enhancing its bioavailability . Additionally, this compound can accumulate in lipid-rich tissues, such as adipose tissue and the liver, where it exerts its metabolic effects .

Subcellular Localization

This compound is localized within various subcellular compartments, including the endoplasmic reticulum (ER) and mitochondria. Its localization is mediated by specific targeting signals and post-translational modifications that direct it to these organelles . Within the ER, this compound modulates protein folding and lipid metabolism, while in the mitochondria, it enhances mitochondrial function and reduces oxidative stress .

Properties

IUPAC Name

[(2R,3S,4S,5R,6R)-6-[[(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5S)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl (Z)-octadec-9-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C53H92O7/c1-8-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-47(54)58-36-46-48(55)49(56)50(57)51(60-46)59-41-31-33-52(6)40(35-41)27-28-42-44-30-29-43(53(44,7)34-32-45(42)52)38(5)25-26-39(9-2)37(3)4/h16-17,27,37-39,41-46,48-51,55-57H,8-15,18-26,28-36H2,1-7H3/b17-16-/t38-,39+,41+,42+,43-,44+,45+,46-,48-,49+,50-,51-,52+,53-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEEONOMPSMYAQO-JXJRCNQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC1C(C(C(C(O1)OC2CCC3(C4CCC5(C(C4CC=C3C2)CCC5C(C)CCC(CC)C(C)C)C)C)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2CC[C@@]3([C@H]4CC[C@]5([C@H]([C@@H]4CC=C3C2)CC[C@@H]5[C@H](C)CC[C@H](CC)C(C)C)C)C)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C53H92O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

841.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53657-29-7
Record name Sitoindoside II
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053657297
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is Sitoindoside II and where is it found?

A1: this compound is a naturally occurring steroidal glycoside. [, , ] It is commonly found in various plants, including Cichorium intybus (chicory), Munronia delavayi, and Aglaia argentea. [, , ] Chemically, it is a derivative of β-sitosterol, a plant sterol, with a glucose molecule attached to it.

Q2: What are the known biological activities of this compound?

A2: Research suggests that this compound possesses several biological activities. One notable activity is its ability to induce differentiation of human promyelocytic leukemia (HL-60) cells. This was observed at an ED50 value of 0.069 μM, indicating potential for cancer chemopreventive or chemotherapeutic applications. [] Additionally, it exhibited cytotoxic activity against P-388 murine leukemia cells with an IC50 value of >100 μg/mL. []

Q3: How does the structure of this compound compare to other similar compounds and what is its molecular formula and weight?

A3: this compound shares a structural similarity with other steroidal glycosides, particularly those derived from β-sitosterol. Its molecular formula is C35H60O6, and it has a molecular weight of 576.85 g/mol. [] These structural details are often crucial for understanding its interaction with biological targets and for developing new derivatives with potentially improved activity.

Q4: What analytical techniques are commonly employed for the characterization and identification of this compound?

A4: The isolation and identification of this compound typically involve chromatographic techniques such as column chromatography. [, , ] Its structure is then elucidated using spectroscopic methods, primarily nuclear magnetic resonance (NMR) spectroscopy (including 1D and 2D NMR) and mass spectrometry (MS). [, , ] These techniques provide detailed information about the compound's structure, including the connectivity of atoms and the presence of specific functional groups.

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